2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spiro[4.5]deca-1,3-dien-2-yl group, which is a type of bicyclic compound . The bromophenyl and dimethoxyphenyl groups are likely to contribute to the overall polarity of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the bromophenyl and dimethoxyphenyl groups in this compound suggest that it might have moderate to high polarity. The spiro[4.5]deca-1,3-dien-2-yl group could potentially confer interesting stereochemical properties to the molecule .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The synthesis of complex organic compounds, such as 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide, involves multiple steps, including the formation of triazaspirodecanone derivatives. These derivatives are crucial for investigating various pharmacological properties. For instance, the synthesis of spiropiperidine and triazaspirodecanone derivatives has been explored for their potential biological activities, including cholinesterase inhibition, antimicrobial, and anticancer effects (Li Fa-qian et al., 2005; Y. Mabkhot et al., 2017) (Li Fa-qian et al., 2005); (Y. Mabkhot et al., 2017).
Pharmacological Activities
Compounds structurally related to 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide have been studied for their diverse pharmacological activities. For example, triazaspirodecanone derivatives have shown promise in antimicrobial and plant growth-regulating activities (Li Fa-qian et al., 2005) (Li Fa-qian et al., 2005). Moreover, these compounds' structural characteristics, such as the presence of a bromophenyl group, are critical for their biological activity, offering a pathway for designing new therapeutic agents.
Molecular Docking and Computational Studies
Molecular docking and computational studies are invaluable tools in the drug discovery process, allowing for the prediction of how small molecules, like 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide, interact with biological targets. These studies can help in understanding the binding affinity and mode of action of such compounds, guiding the optimization of their therapeutic properties (Y. Mabkhot et al., 2017) (Y. Mabkhot et al., 2017).
properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4O3S/c1-4-30-13-11-25(12-14-30)28-23(17-5-7-18(26)8-6-17)24(29-25)34-16-22(31)27-20-10-9-19(32-2)15-21(20)33-3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGCMYHYGPSIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.